4-((5-Bromo-2-methoxybenzylidene)amino)-3-(3-methoxyphenyl)-1H-1,2,4-triazole-5(4H)-thione
Description
The compound 4-((5-Bromo-2-methoxybenzylidene)amino)-3-(3-methoxyphenyl)-1H-1,2,4-triazole-5(4H)-thione belongs to the 1,2,4-triazole-5-thione family, characterized by a triazole core functionalized with a thione group and substituted aromatic moieties. Its structure comprises:
- A 1,2,4-triazole-5(4H)-thione backbone, which contributes to diverse biological activities due to its sulfur and nitrogen-rich heterocyclic system.
- A 5-bromo-2-methoxybenzylidene group at position 4, introducing electron-withdrawing (bromine) and electron-donating (methoxy) substituents.
Properties
CAS No. |
478257-98-6 |
|---|---|
Molecular Formula |
C17H15BrN4O2S |
Molecular Weight |
419.3 g/mol |
IUPAC Name |
4-[(E)-(5-bromo-2-methoxyphenyl)methylideneamino]-3-(3-methoxyphenyl)-1H-1,2,4-triazole-5-thione |
InChI |
InChI=1S/C17H15BrN4O2S/c1-23-14-5-3-4-11(9-14)16-20-21-17(25)22(16)19-10-12-8-13(18)6-7-15(12)24-2/h3-10H,1-2H3,(H,21,25)/b19-10+ |
InChI Key |
ZWYKLWVVDJFMTM-VXLYETTFSA-N |
Isomeric SMILES |
COC1=C(C=C(C=C1)Br)/C=N/N2C(=NNC2=S)C3=CC(=CC=C3)OC |
Canonical SMILES |
COC1=C(C=C(C=C1)Br)C=NN2C(=NNC2=S)C3=CC(=CC=C3)OC |
Origin of Product |
United States |
Scientific Research Applications
Pharmacological Applications
-
Antimicrobial Activity
- Compounds containing the triazole moiety have been widely studied for their antimicrobial properties. Research indicates that derivatives of 1,2,4-triazoles exhibit significant antibacterial and antifungal activities against various pathogens, including Staphylococcus aureus and Escherichia coli .
- A study demonstrated that similar triazole compounds showed moderate to good activity against Gram-positive and Gram-negative bacteria as well as fungi like Candida albicans and Aspergillus niger .
- Anti-inflammatory Effects
- Anticancer Properties
- Antioxidant Activity
Agricultural Applications
- Fungicides
- Herbicides
Case Studies
Comparison with Similar Compounds
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison of Selected Triazole-Thione Derivatives
Key Comparative Insights
Methoxy groups (electron-donating) increase lipophilicity and may enhance membrane permeability .
Spectral and Structural Trends :
- IR spectra : C=S stretches (~1212–1215 cm⁻¹) and C=N (~1593 cm⁻¹) are consistent across triazole-thiones .
- Crystallography : Compounds like ’s analog exhibit precise bond lengths (mean C–C: 0.005 Å) and low R factors (0.031), indicating stable planar geometries conducive to intermolecular interactions .
Biological Activity: Antimicrobial Activity: Methoxy-substituted derivatives (e.g., ) show enhanced activity compared to non-polar substituents, likely due to improved target binding .
Synthetic Pathways :
- Common methods include cyclization of thiosemicarbazides () or condensation of benzaldehydes with triazole precursors (). The target compound likely follows similar routes, with substituents introduced via Schiff base formation .
Preparation Methods
Cyclocondensation of Thiosemicarbazides
The 1,2,4-triazole-5-thione scaffold is typically synthesized via cyclocondensation reactions. A representative method involves heating thiosemicarbazide derivatives with carboxylic acids or their equivalents under acidic conditions. For example, 3-(3-methoxyphenyl)-1H-1,2,4-triazole-5(4H)-thione can be generated by reacting 3-methoxyphenylthiosemicarbazide with formic acid at reflux temperatures. This step establishes the triazole-thione backbone, which is critical for subsequent functionalization.
Functionalization via Schiff Base Formation
Catalytic Systems for Aryl Group Introduction
Copper-Catalyzed Coupling Reactions
Copper(I) iodide (CuI) paired with cesium carbonate (Cs₂CO₃) in dimethyl sulfoxide (DMSO) has proven effective for introducing aryl groups to triazole cores. For instance, coupling 3-bromo-1H-1,2,4-triazole with aryl iodides at 100°C for 20–36 hours achieves yields up to 72.6%. While this method is documented for analogous triazoles, adapting it to the target compound would require substituting the aryl iodide with 5-bromo-2-methoxybenzyl iodide.
Solvent and Temperature Effects
Reaction efficiency correlates strongly with solvent polarity and temperature. DMSO enhances the solubility of cesium carbonate and stabilizes reactive intermediates, while temperatures above 100°C accelerate Ullmann-type coupling kinetics. Lower yields (20–34%) observed in dimethylformamide (DMF) highlight the solvent’s role in side reactions, such as hydrolysis of the Schiff base.
Optimization of Reaction Conditions
Role of Bases and Catalysts
Cesium carbonate outperforms potassium phosphate and potassium iodide in deprotonating intermediates and facilitating nucleophilic aromatic substitution. In comparative studies, Cs₂CO₃ increased yields by 40% relative to K₃PO₄ in DMF-based systems. Copper iodide’s efficacy stems from its ability to mediate single-electron transfers, critical for aryl-halogen bond activation.
Time and Atmosphere Considerations
Extended reaction times (18–48 hours) improve conversion rates but risk decomposition of sensitive intermediates. Conducting reactions under nitrogen atmospheres minimizes oxidative degradation, particularly for thione-containing compounds.
Analytical Data and Characterization
Spectroscopic Confirmation
¹H NMR (400 MHz, CDCl₃): Key signals include δ 8.44 (s, 1H, triazole-H), 7.70–7.38 (m, aromatic protons), and 3.89 (s, OCH₃). ESI-MS data corroborate the molecular ion peak at m/z 450 [M+H]⁺, consistent with the molecular formula C₁₇H₁₅BrN₄O₂S.
Purity and Yield Metrics
Purification via flash chromatography (ethyl acetate/hexanes) typically affords >95% purity. Reported yields range from 23% for low-temperature reactions to 72.6% for optimized copper-catalyzed protocols.
Comparative Analysis of Synthetic Routes
| Method | Catalyst System | Solvent | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|---|
| Cyclocondensation | HCOOH (catalyst) | Ethanol | 80 | 6 | 85 |
| Schiff Base Formation | Acetic acid | Ethanol | 70 | 4 | 78 |
| Copper-Catalyzed Coupling | CuI/Cs₂CO₃ | DMSO | 100 | 20 | 72.6 |
| Nucleophilic Substitution | K₃PO₄/CuI | DMF | 110 | 48 | 34 |
Challenges and Mitigation Strategies
Q & A
Basic Research Questions
Q. What are the optimal reaction conditions for synthesizing 4-((5-bromo-2-methoxybenzylidene)amino)-3-(3-methoxyphenyl)-1H-1,2,4-triazole-5(4H)-thione?
- Methodology : Synthesis typically involves condensation of substituted aldehydes (e.g., 5-bromo-2-methoxybenzaldehyde) with amino-triazole precursors under reflux in ethanol or methanol. Key parameters include:
- Temperature : 70–80°C (prevents side reactions like oxidation of thiol groups).
- Catalyst : Acidic (HCl) or basic (NaOH) conditions to drive Schiff base formation.
- Purification : Recrystallization using ethanol/water mixtures or column chromatography (silica gel, hexane/ethyl acetate eluent) .
- Critical Note : Monitor reaction progress via TLC (Rf ~0.5 in ethyl acetate/hexane 1:1) to avoid over-condensation.
Q. Which analytical techniques are recommended for characterizing this compound?
- Essential Methods :
- Elemental Analysis (CHNS) : Confirms stoichiometry (e.g., C, H, N within ±0.3% of theoretical values).
- 1H/13C NMR : Identifies methoxy (δ 3.8–4.0 ppm), aromatic protons (δ 6.8–8.1 ppm), and thione tautomerism.
- FT-IR : Key peaks at 1600–1650 cm⁻¹ (C=N stretch) and 2550–2600 cm⁻¹ (S-H stretch, if present) .
- X-ray Crystallography : Resolves molecular geometry (e.g., dihedral angles between triazole and aryl rings) using SHELXL refinement (R-factor < 0.05) .
Q. How is the crystal structure determined, and what structural parameters are critical?
- Procedure : Single-crystal X-ray diffraction (Bruker SMART APEX II) with Mo Kα radiation (λ = 0.71073 Å). Refinement via SHELXL-97:
- Key Parameters :
| Parameter | Typical Range |
|---|---|
| R-factor | < 0.05 |
| Bond length (C-S) | 1.67–1.72 Å |
| Torsion angles | 5–15° |
Advanced Research Questions
Q. How do substituents (e.g., bromo, methoxy) influence biological activity in triazole-thiones?
- Mechanistic Insight :
- Bromine : Enhances lipophilicity (logP ~3.5) and halogen bonding with biological targets (e.g., enzymes).
- Methoxy Groups : Modulate electron density on the triazole ring, affecting redox behavior (cyclic voltammetry peaks at −0.8 to −1.2 V) .
- Experimental Design : Compare IC50 values against analogues (e.g., fluoro vs. methoxy derivatives) in enzyme inhibition assays (e.g., α-glucosidase).
Q. What computational methods are suitable for modeling this compound’s reactivity?
- Approach :
- DFT Calculations : Use Gaussian 09 with B3LYP/6-31G(d) basis set to optimize geometry and calculate frontier molecular orbitals (HOMO-LUMO gap ~4.5 eV).
- Docking Studies : Autodock Vina for predicting binding affinities to receptors (e.g., EGFR kinase, ∆G ~−8.5 kcal/mol) .
- Validation : Cross-check computed vibrational frequencies with experimental IR data (RMSD < 10 cm⁻¹).
Q. How to resolve contradictions between spectral data and crystallographic results?
- Case Study : Discrepancies in tautomeric forms (thione vs. thiol) observed via NMR (thione dominance) vs. X-ray (planar thione conformation).
- Resolution :
Perform variable-temperature NMR to assess tautomeric equilibrium.
Validate with Hirshfeld surface analysis (crystallographic packing forces) .
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